molecular formula C17H17FN6O2S B11233827 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11233827
M. Wt: 388.4 g/mol
InChI Key: GWJKFHBNRQSWKM-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of indazole, thiadiazole, and pyrrolidine moieties, making it an interesting subject for scientific research and industrial applications. The compound’s structure suggests potential biological activities, which have been explored in various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole and thiadiazole rings, followed by their coupling with the pyrrolidine moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing byproducts and waste. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its combination of indazole, thiadiazole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C17H17FN6O2S

Molecular Weight

388.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17FN6O2S/c1-8(2)16-22-23-17(27-16)19-15(26)9-6-12(25)24(7-9)14-13-10(18)4-3-5-11(13)20-21-14/h3-5,8-9H,6-7H2,1-2H3,(H,20,21)(H,19,23,26)

InChI Key

GWJKFHBNRQSWKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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